

Combining Ricorfotide Vedotin with Other Chemotherapies: Application Notes and Protocols

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Compound of Interest

Compound Name: Ricorfotide Vedotin

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Executive Summary

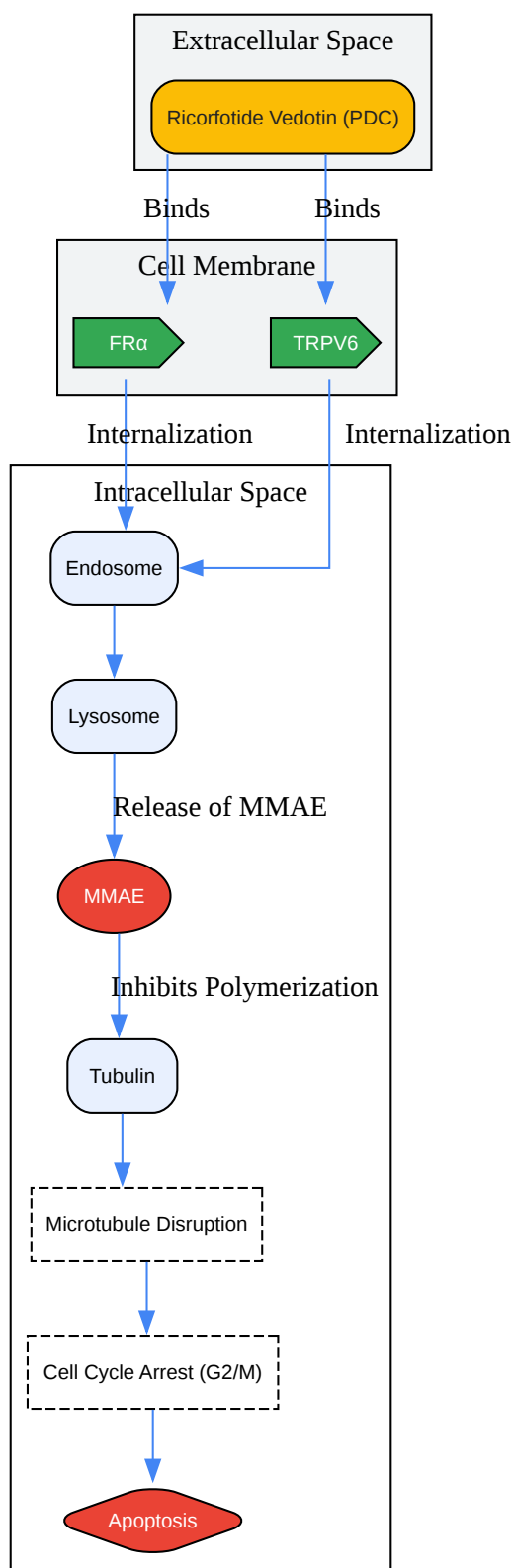
Ricorfotide vedotin (CBP-1008) is a first-in-class, bispecific peptide-drug conjugate (PDC) that delivers the cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells expressing Folate Receptor α (FR α) and Transient Receptor Potential Vanilloid 6 (TRPV6).^{[1][2][3][4][5]} Clinical trials have demonstrated its potential as a monotherapy, particularly in platinum-resistant ovarian cancer.^{[1][6][7]} While the manufacturer, Coherent Biopharma, has indicated that future research will explore combinations with other chemotherapies and targeted agents, publicly available data from preclinical or clinical studies on such combinations are not yet available.^[8]

This document provides a comprehensive overview of the current knowledge on **ricorfotide vedotin** and presents hypothetical, yet detailed, preclinical protocols for investigating its combination with standard-of-care chemotherapies. These protocols are intended to serve as a foundational framework for researchers aiming to explore the synergistic potential and safety profile of such combination regimens.

Ricorfotide Vedotin (CBP-1008): Mechanism of Action and Monotherapy Data

Ricorfotide vedotin is designed to target cancer cells overexpressing both FR α and TRPV6. [1][3][4] Upon binding to these receptors, the PDC is internalized, and the MMAE payload is released, leading to microtubule disruption, cell cycle arrest, and apoptosis.[2][3][5]

Signaling Pathway of Ricorfotide Vedotin



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Caption: Mechanism of action of **ricorfortide vedotin**.

Clinical Efficacy of Ricorfotide Vedotin Monotherapy in Ovarian Cancer

Clinical trial data for **ricorfotide vedotin** as a monotherapy has shown promising antitumor activity, particularly in patients with platinum-resistant ovarian cancer. The following table summarizes key efficacy data from a Phase I study.^{[6][9]}

Patient Cohort	Dosage	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Prior Lines of Paclitaxel Treatment
Ovarian Cancer	0.15 mg/kg	48.3%	82.8%	1-2
Platinum-Resistant Clear Cell Ovarian Cancer (OCCC)	0.15 or 0.17 mg/kg	31.3%	62.5%	Not specified

Data from ASCO 2024 presentation of the first-in-human Phase I study of CBP-1008.^{[6][9]}

Hypothetical Protocols for Preclinical Combination Studies

The following protocols are designed as a starting point for investigating the combination of **ricorfotide vedotin** with other chemotherapeutic agents in a preclinical setting. These are general frameworks that should be adapted to the specific research questions and experimental models.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of combining **ricorfotide vedotin** with other chemotherapies (e.g., carboplatin, paclitaxel) in ovarian cancer cell lines.

Materials:

- FR α and TRPV6 positive ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)

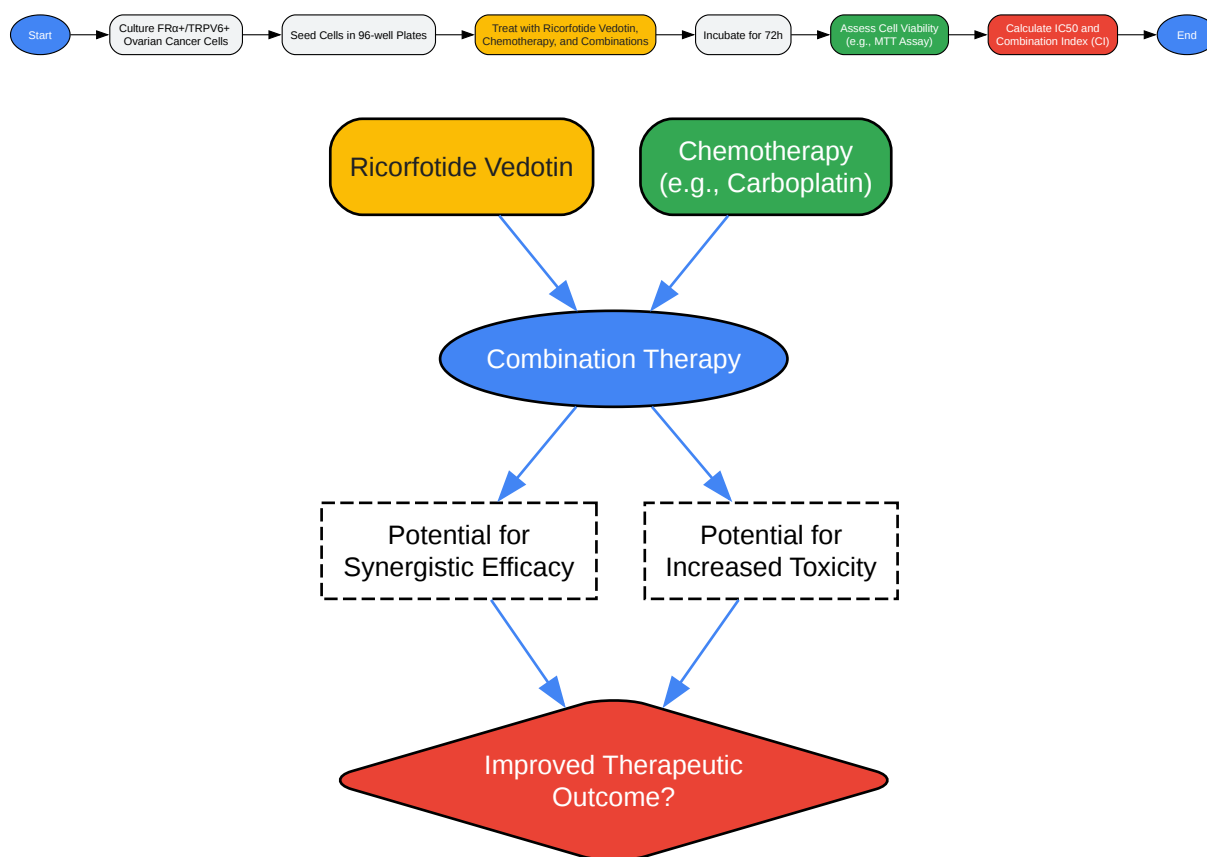
- **Ricorfotide vedotin**
- Chemotherapeutic agents (e.g., carboplatin, paclitaxel)
- Cell culture reagents
- Cell viability assay (e.g., MTT, CellTiter-Glo)
- CompuSyn software or similar for synergy analysis

Protocol:

- Cell Seeding: Plate ovarian cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of **ricorfotide vedotin** and the chemotherapeutic agent(s) of interest.
- Treatment: Treat cells with:
 - **Ricorfotide vedotin** alone
 - Chemotherapeutic agent alone
 - Combinations of **ricorfotide vedotin** and the chemotherapeutic agent at various concentration ratios.
 - Include vehicle-treated control wells.
- Incubation: Incubate the treated cells for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a suitable assay.
- Data Analysis:
 - Calculate the IC₅₀ values for each drug alone.

- Use the Chou-Talalay method (CompuSyn software) to determine the Combination Index (CI), where:
 - $CI < 1$ indicates synergy
 - $CI = 1$ indicates an additive effect
 - $CI > 1$ indicates antagonism

Experimental Workflow for In Vitro Synergy Assessment



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